Dipropan-2-yl bromo(bromomethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl bromo(bromomethyl)propanedioate is a chemical compound with the molecular formula C₁₀H₁₆Br₂O₄. . This compound is characterized by the presence of two bromine atoms and a propanedioate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipropan-2-yl bromo(bromomethyl)propanedioate can be synthesized through the bromination of propanedioic acid derivatives. One common method involves the reaction of propanedioic acid with bromine in the presence of a catalyst such as phosphorus tribromide (PBr₃). The reaction typically occurs under reflux conditions to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl bromo(bromomethyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used.
Major Products Formed
Substitution: Products include alcohols or amines depending on the nucleophile.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids or ketones can be formed.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl bromo(bromomethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dipropan-2-yl bromo(bromomethyl)propanedioate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The molecular targets and pathways depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, bromomethyl-, diethyl ester: Similar structure but with ethyl groups instead of isopropyl groups.
2-Bromo-2-methylpropane: A simpler compound with a single bromine atom and a methyl group.
Uniqueness
Dipropan-2-yl bromo(bromomethyl)propanedioate is unique due to its dual bromine atoms and propanedioate ester structure, which provide versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
90383-50-9 |
---|---|
Molekularformel |
C10H16Br2O4 |
Molekulargewicht |
360.04 g/mol |
IUPAC-Name |
dipropan-2-yl 2-bromo-2-(bromomethyl)propanedioate |
InChI |
InChI=1S/C10H16Br2O4/c1-6(2)15-8(13)10(12,5-11)9(14)16-7(3)4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
YNVTWKPUUMPDOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(CBr)(C(=O)OC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.